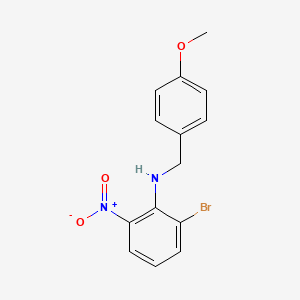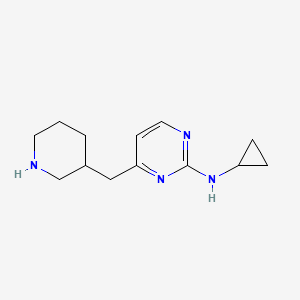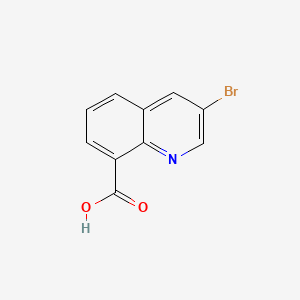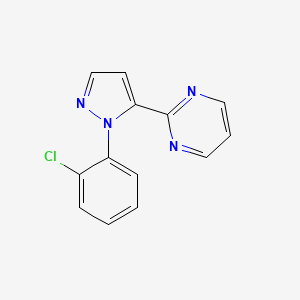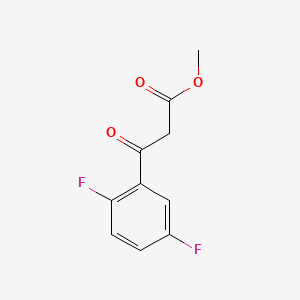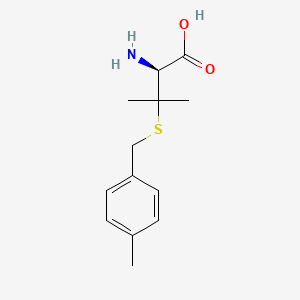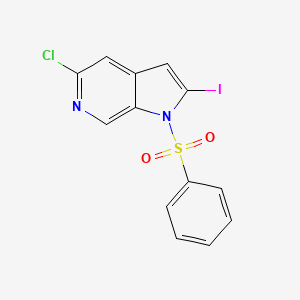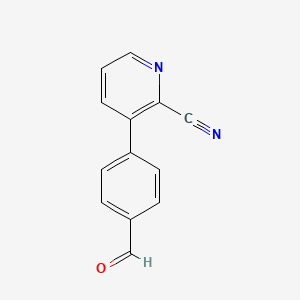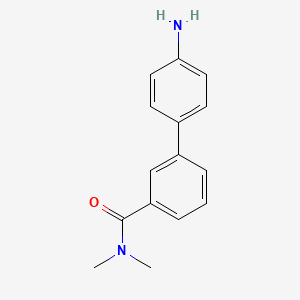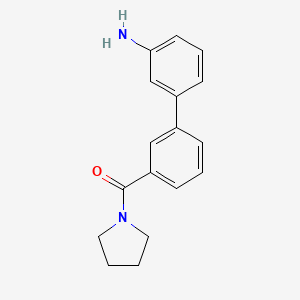![molecular formula C14H12ClN3O2 B581700 [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate CAS No. 1373237-01-4](/img/structure/B581700.png)
[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol. This compound is characterized by its unique structure, which includes an amino group, a chlorobenzoate group, and a methylidene linkage. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate typically involves the reaction of 4-aminobenzaldehyde with 4-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobenzaldehyde+4-chlorobenzoic acid→(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions. The pathways involved include the inhibition of key enzymes in metabolic processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-methoxybenzoate
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-nitrobenzoate
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-bromobenzoate
Uniqueness
[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate is unique due to its specific chlorobenzoate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its ability to participate in nucleophilic substitution reactions and increases its potential as an enzyme inhibitor.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-10(2-6-11)14(19)20-18-13(17)9-3-7-12(16)8-4-9/h1-8H,16H2,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYTQLAXRRFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
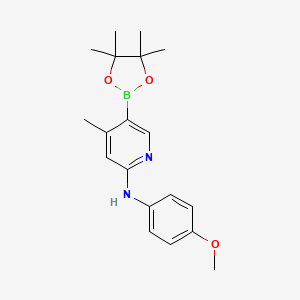
![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)
